molecular formula C11H10ClN B15148616 1-Chloro-6-ethylisoquinoline

1-Chloro-6-ethylisoquinoline

Cat. No.: B15148616
M. Wt: 191.65 g/mol
InChI Key: PVNBVXYBOXNEOL-UHFFFAOYSA-N
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Description

1-Chloro-6-ethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-ethylisoquinoline can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Amino or thiol derivatives of isoquinoline.

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Chloro-6-ethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

1-Chloro-6-ethylisoquinoline can be compared with other isoquinoline derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a valuable compound for studying biological activities and developing new therapeutic agents.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-chloro-6-ethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h3-7H,2H2,1H3

InChI Key

PVNBVXYBOXNEOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

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